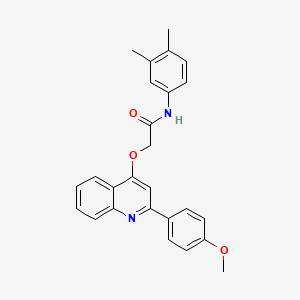
N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a novel anilidoquinoline derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their therapeutic efficacy and biological activity. For instance, an anilidoquinoline derivative was found to have significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis . Another study reported that 2-(quinolin-4-yloxy)acetamides, which share a common quinoline moiety with the compound , exhibited potent antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related anilidoquinoline derivatives typically involves the introduction of an amide linkage to a quinoline core, as seen in the compounds studied in the provided papers. The therapeutic compound evaluated for Japanese encephalitis was synthesized and showed significant decreases in viral load when administered to infected mice . Similarly, the antitubercular 2-(quinolin-4-yloxy)acetamides were synthesized with additional chemical modifications to improve their potency, indicating a methodical approach to optimizing the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is crucial for their biological activity. The spatial orientation of the amide group and the substitution pattern on the quinoline ring can significantly influence the compound's interaction with biological targets. For example, the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has a tweezer-like geometry that allows for self-assembly into channel-like structures through weak interactions . This highlights the importance of molecular geometry in the design of anilidoquinoline derivatives.
Chemical Reactions Analysis
The chemical reactivity of anilidoquinoline derivatives is not explicitly discussed in the provided papers. However, the synthesis and biological activity of these compounds suggest that they are designed to interact with specific biological targets, such as viral proteins or mycobacterial enzymes. The presence of an amide linkage and a quinoline moiety indicates potential sites for chemical reactions, which may be exploited for therapeutic purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are likely to be influenced by their molecular structure. The presence of methoxy and chlorophenyl groups can affect the lipophilicity and solubility of these compounds, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. The compounds studied for antitubercular activity showed no apparent toxicity to Vero and HaCat cells and no sign of cardiac toxicity in zebrafish, suggesting favorable safety profiles . The crystal structure analysis of related compounds provides insights into their solid-state properties and potential interactions with biological targets .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-11-20(14-18(17)2)27-26(29)16-31-25-15-24(19-9-12-21(30-3)13-10-19)28-23-7-5-4-6-22(23)25/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSNHGZPQCWPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

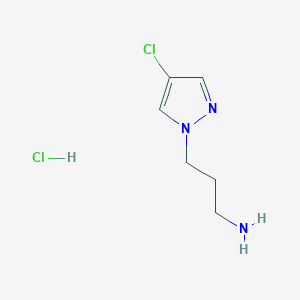
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)
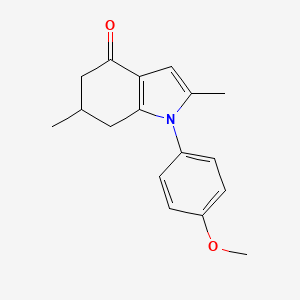
![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)
![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)
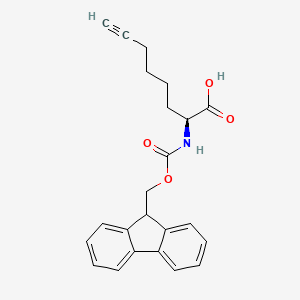
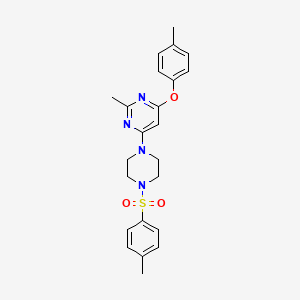
![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)
